

Spiro[chroman-2,1'-cyclobutan]-4-amine IUPAC name and structure

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Compound of Interest		
Compound Name:	Spiro[chroman-2,1'-cyclobutan]-4- amine	
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An In-Depth Technical Guide on Spiro[chroman-2,1'-cyclobutan]-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic compounds are a class of molecules holding significant interest in medicinal chemistry due to their rigid, three-dimensional structures that allow for precise-___

• of functional groups.[1] The chroman-4-one scaffold, in particular, is recognized as a "privileged structure" in drug discovery, forming the core of many biologically active molecules.[2] This guide focuses on the specific derivative, Spiro[chroman-2,1'-cyclobutan]-4-amine, providing its systematic IUPAC name, structure, and a comprehensive overview of its synthesis, potential biological activities, and relevant experimental protocols based on analogous compounds. While direct experimental data for this exact molecule is scarce in public literature, this document extrapolates from closely related structures to provide a foundational understanding for researchers.



IUPAC Name and Structure

The systematic IUPAC name for the target compound is spiro[1-benzopyran-2,1'-cyclobutan]-4-amine. The structure consists of a chroman (1-benzopyran) ring system where the carbon at position 2 is the spiroatom, linked to a cyclobutane ring. An amine group is substituted at the 4-position of the chroman ring.

Chemical Structure:

Caption: 2D structure of spiro[1-benzopyran-2,1'-cyclobutan]-4-amine.

Synthesis and Experimental Protocols

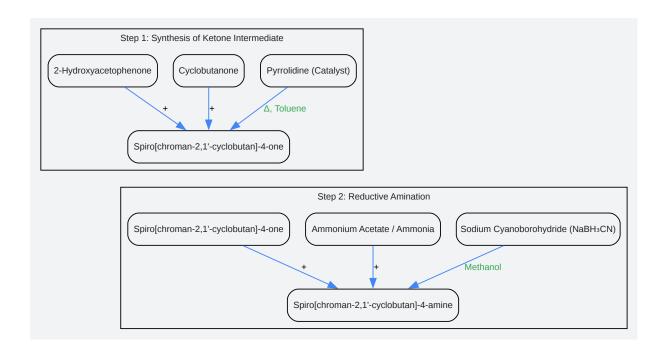
The synthesis of **spiro[chroman-2,1'-cyclobutan]-4-amine** would likely proceed through a two-step process: first, the synthesis of the ketone intermediate, spiro[chroman-2,1'-cyclobutan]-4-one, followed by its conversion to the target amine.

2.1. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one (Intermediate)

The key intermediate can be synthesized via a condensation reaction. A common method for creating similar spirochromanone structures is the pyrrolidine-catalyzed condensation of a 2-hydroxyacetophenone with a corresponding cyclic ketone.[2]

Proposed Synthetic Pathway:





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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (General Procedure for Spirochroman-4-one Synthesis):

- Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq) and cyclobutanone (1.2 eq) in an appropriate solvent such as toluene, add a catalytic amount of pyrrolidine (0.1 eq).
- Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine.



• Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the spiro[chroman-2,1'-cyclobutan]-4-one.

2.2. Conversion to Spiro[chroman-2,1'-cyclobutan]-4-amine

The conversion of the ketone to the amine is typically achieved via reductive amination.

Experimental Protocol (General Procedure for Reductive Amination):

- Reaction Setup: Dissolve the spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) in methanol. Add
 a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq).
- Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.
- Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise to the mixture.
- Reaction Conditions: Continue to stir the reaction at room temperature overnight. Monitor the reaction by TLC.
- Work-up: Quench the reaction by adding water. Make the solution basic by adding aqueous
 NaOH. Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude amine by column chromatography.

Biological Activity and Drug Development Potential

While data on **Spiro[chroman-2,1'-cyclobutan]-4-amine** is not available, the broader class of spirochromane derivatives has shown a wide range of biological activities, making this scaffold a promising starting point for drug discovery.

Antimicrobial and Antioxidant Activities: Diastereoselective synthesis of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones has produced compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 2 μg/mL.[3][4]
 Certain derivatives also show potent antioxidant activity.[3][4]



- Enzyme Inhibition: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as potent inhibitors of acetyl-CoA carboxylase (ACC) with activity in the low nanomolar range, suggesting potential applications in metabolic diseases.[5]
- Receptor Agonism: Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as
 potent and orally bioavailable agonists for G-protein-coupled receptor 119 (GPR119), a
 target for type 2 diabetes.[6] Similarly, spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines
 have been discovered as potent agonists for NOP and opioid receptors, indicating their
 potential as analgesics.[7]
- Quorum Sensing Inhibition: Certain spiro[chromane-2,4'-piperidin]-4-one analogues have demonstrated promising anti-quorum sensing activity, which is a strategy to combat bacterial virulence and biofilm formation.[8]

The combination of the rigid spiro-cyclobutane ring and the chroman-4-amine core in the target molecule could lead to novel interactions with biological targets. The amine group at the 4-position, in particular, offers a site for hydrogen bonding and salt bridge formation, which is often crucial for receptor binding.

Quantitative Data Summary

The following tables summarize biological activity data for structurally related spirochromane derivatives to provide a comparative context for the potential efficacy of the target compound.

Table 1: Antimicrobial Activity of Related Spirochromane Derivatives

Compound Class	Target Organism	MIC (μg/mL)	Reference
Spiro[chromane- 2,4'- pyrimidin]-2'(3'H)- ones	Gram-positive & Gram-negative bacteria	Down to 2	[3][4]

| 3D-Spiro Chromanone Derivatives | S. aureus | - |[9] |

Table 2: Receptor and Enzyme Activity of Related Spirochromane Derivatives



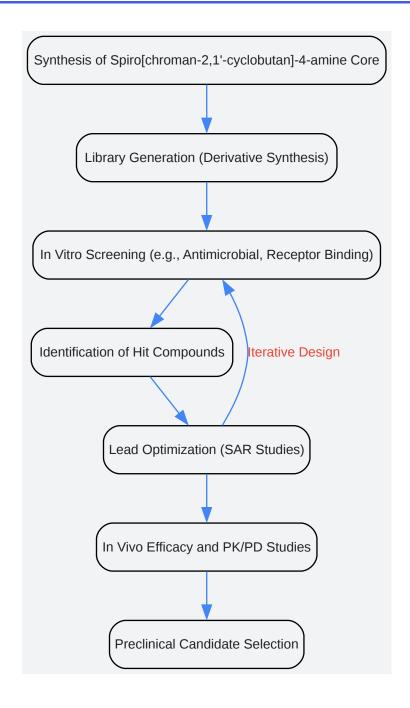
Compound Class	Target	Activity	Potency (IC ₅₀ / EC ₅₀)	Reference
Spiro[chroman e-2,4'- piperidine] Derivatives	GPR119	Agonist	54 nM (EC50)	[6]

| Spiro[chroman-2,4'-piperidin]-4-one Derivatives | Acetyl-CoA Carboxylase (ACC) | Inhibitor | Low nM range |[5] |

Logical Relationships and Workflow

The development and evaluation of **Spiro[chroman-2,1'-cyclobutan]-4-amine** and its derivatives would follow a logical workflow common in drug discovery.





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Caption: Drug discovery workflow for spirochromane amine derivatives.

Conclusion and Future Directions

Spiro[chroman-2,1'-cyclobutan]-4-amine represents an under-explored but potentially valuable chemical entity. Based on the extensive biological activities reported for analogous spirochromane structures, it is reasonable to hypothesize that this compound and its derivatives could exhibit interesting pharmacological properties. Future research should focus



on the successful synthesis of this target molecule, followed by a broad biological screening campaign to identify its potential as an antimicrobial agent, enzyme inhibitor, or receptor modulator. Subsequent structure-activity relationship (SAR) studies would be crucial for optimizing its potency and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.

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